2-Amino-5-bromobenzaldehyde

Overview

Description

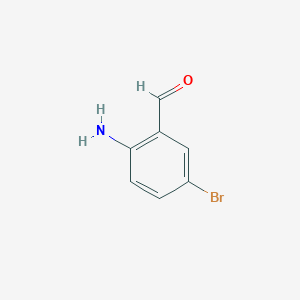

2-Amino-5-bromobenzaldehyde (CAS: 29124-57-0) is an aromatic aldehyde with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol . It features a bromine substituent at the 5-position and an amino group at the 2-position of the benzaldehyde core. Key physical properties include a melting point of 75–77°C, a boiling point of 290.3±25.0°C, and a density of 1.7±0.1 g/cm³ . Its synthesis typically involves the oxidation of 2-amino-5-bromobenzyl alcohol using a Cu(I)/TEMPO catalytic system, yielding 80–88% product .

The compound’s reactivity is driven by the aldehyde group, which participates in condensation reactions (e.g., forming Schiff bases), and the electron-donating amino group, which directs electrophilic substitution. These properties make it valuable in pharmaceutical intermediates and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromobenzaldehyde typically involves the reduction of 2-Amino-5-bromobenzoic acid. One common method includes the following steps :

Reduction of 2-Amino-5-bromobenzoic acid: This is achieved using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is cooled in an ice bath and stirred overnight at room temperature.

Oxidation of 2-Amino-5-bromobenzyl alcohol: The resulting 2-Amino-5-bromobenzyl alcohol is then oxidized to this compound using an oxidizing agent such as copper (I) / TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and oxidation steps but may use continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: 2-Amino-5-bromobenzoic acid.

Reduction: 2-Amino-5-bromobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Amino-5-bromobenzaldehyde has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.

Agrochemicals: It is used in the preparation of agrochemical products.

Material Science: It is used in the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the aldehyde group can undergo nucleophilic addition reactions. The bromine atom can be involved in substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-amino-5-bromobenzaldehyde with structurally related brominated aromatic compounds:

Research Findings and Data

Spectroscopic Comparison

- ¹H NMR (CDCl₃): this compound: δ 9.79 (s, 1H, CHO), 7.58 (d, J=2.4 Hz, 1H), 7.37 (dd, J=8.8, 2.3 Hz, 1H) . 2-Amino-5-bromobenzoic acid: δ 12.1 (s, 1H, COOH), 7.90 (d, J=2.3 Hz, 1H) .

Biological Activity

2-Amino-5-bromobenzaldehyde is an organic compound with the molecular formula CHBrNO and a molecular weight of approximately 200.035 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and agrochemistry, due to its potential biological activities and applications as an intermediate in the synthesis of pharmaceuticals.

- CAS Number : 29124-57-0

- IUPAC Name : this compound

- Melting Point : 75°C to 77°C

- Appearance : Yellow solid

- Sensitivity : Air sensitive

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Recent research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

Anti-cancer Properties

This compound has also been investigated for its anti-cancer properties. In vitro studies showed that the compound induces apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death. A notable study reported a reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment.

Enzyme Inhibition

The compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting the need for further investigation into its interactions within biological systems.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration Tested | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Significant inhibition |

| Anti-cancer | HeLa (cervical cancer) | 25 µM | 50% reduction in viability |

| Anti-cancer | MCF-7 (breast cancer) | 25 µM | Induction of apoptosis |

| Enzyme Inhibition | CYP1A2 | Not specified | Inhibition observed |

Case Studies

-

Antimicrobial Efficacy Study

- Researchers conducted a series of tests to evaluate the antimicrobial efficacy of various substituted benzaldehydes, including this compound. The results indicated that this compound was among the most effective against gram-positive bacteria, with further studies suggesting modifications could enhance its activity.

-

Cancer Cell Apoptosis Mechanism

- A detailed investigation into the apoptotic effects of this compound on MCF-7 cells revealed that it activates both intrinsic and extrinsic apoptotic pathways. Flow cytometry analysis confirmed increased Annexin V staining, indicative of early apoptosis.

-

Pharmacokinetic Interaction Study

- A pharmacokinetic study assessed the impact of this compound on the metabolism of common pharmaceuticals metabolized by CYP1A2. Results showed that co-administration led to increased plasma levels of these drugs, suggesting potential clinical implications for drug interactions.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2-Amino-5-bromobenzaldehyde?

The most reliable method involves oxidizing 2-Amino-5-bromobenzyl alcohol using a catalytic system of Copper(I)/TEMPO under aerobic conditions. This procedure, optimized by Hoover and Stahl, achieves high yields (85–90%) and avoids harsh reagents. Key steps include:

- Reagents : CuBr, 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), N-Methylimidazole (NMI), and air as the terminal oxidant.

- Conditions : Stirring in acetonitrile at 25°C for 24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).

This method minimizes over-oxidation to carboxylic acids, a common side reaction in aldehyde synthesis .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the amino group (NH2) shows broad peaks at δ 5.5–6.0 ppm.

- 13C NMR : The aldehyde carbon resonates at δ 190–195 ppm, and bromine-induced deshielding shifts aromatic carbons (e.g., C-5 adjacent to Br) to δ 125–130 ppm.

- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (NH2 stretch).

- HRMS : Confirm molecular ion [M+H]+ at m/z 214.9712 (C7H6BrNO requires 214.9710).

Cross-referencing these with PubChem data ensures structural fidelity .

Q. Advanced: How can tautomeric equilibria of this compound complicate spectral interpretation?

The compound may exhibit keto-enol tautomerism due to the proximity of the amino and aldehyde groups. For example:

- Keto form : Dominant in non-polar solvents (e.g., CDCl3), showing a sharp aldehyde peak.

- Enol form : Observed in polar solvents (e.g., DMSO-d6), characterized by a downfield-shifted NH peak (δ 10–12 ppm) and absence of the aldehyde proton.

To resolve ambiguities, use variable-temperature NMR or deuterium exchange experiments. Contradictory literature data often arise from solvent-dependent tautomer ratios .

Q. Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

- Schiff Base Formation : Protect the aldehyde group with a trimethylsilyl (TMS) group before reacting the amino group with electrophiles.

- Electrophilic Substitution : Use directing groups (e.g., Boc-protected NH2) to control regioselectivity during halogenation or nitration.

- Byproduct Analysis : Monitor reactions via TLC or LC-MS for intermediates like 2-Amino-5-bromobenzoic acid (over-oxidation) or dimerized imines. Adjust reaction time and oxidant stoichiometry to suppress these .

Q. Basic: How to assess the purity of this compound for catalytic studies?

- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water with 0.1% TFA) to detect impurities (e.g., residual benzyl alcohol or carboxylic acid).

- Melting Point : Pure samples melt at 98–100°C. Deviations >2°C indicate solvates or polymorphs.

- Elemental Analysis : Confirm C (38.6%), H (2.7%), N (6.4%) within ±0.3% error .

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Buchwald-Hartwig Amination : The bromine substituent activates the ring for Pd-catalyzed coupling but may deactivate the aldehyde toward nucleophilic attack. Use bulky ligands (e.g., XPhos) to prevent aldehyde coordination to Pd.

- Suzuki-Miyaura Coupling : The aldehyde group can act as a directing meta-director, but competing protodebromination occurs above 80°C. Optimize using arylboronic esters and low temperatures (50–60°C) .

Q. Basic: What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.

- Ventilation : Use a fume hood due to volatile aldehydes and potential bromine release.

- Spill Management : Neutralize with sodium bisulfite (for aldehydes) and absorb with vermiculite.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Q. Advanced: How to resolve contradictory biological activity data reported for this compound derivatives?

- Structural Confirmation : Re-synthesize disputed compounds and validate via X-ray crystallography (e.g., C–Br bond length ~1.90 Å).

- Assay Conditions : Control solvent (DMSO vs. water) and pH, as the aldehyde’s redox activity can interfere with enzymatic assays.

- Meta-Analysis : Compare datasets using multivariate statistics to isolate substituent effects (e.g., bromine’s hydrophobicity vs. electronic effects) .

Properties

IUPAC Name |

2-amino-5-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYZWJMZASVGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634642 | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-57-0 | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29124-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.